An In-depth Technical Guide to 7-Nitroquinazolin-4(3H)-one: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 7-Nitroquinazolin-4(3H)-one: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroquinazolin-4(3H)-one is a heterocyclic organic compound featuring a quinazolinone core substituted with a nitro group. The quinazolinone scaffold is a prominent structure in medicinal chemistry, recognized for its broad range of biological activities. The presence and position of the nitro group on this scaffold significantly influence its chemical reactivity and potential as a pharmacophore or a synthetic intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and potential biological applications of 7-Nitroquinazolin-4(3H)-one, with a focus on its relevance to drug discovery and development.
Chemical Properties and Structure
7-Nitroquinazolin-4(3H)-one is typically a light yellow to brown solid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅N₃O₃ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| CAS Number | 20872-93-9 | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Boiling Point | 381.3 °C (Predicted) | [2] |
| Melting Point | >300 °C (for the related 6-nitro isomer) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (heated) (for the related 6-nitro isomer) | [4] |
Structural Information
The chemical structure of 7-Nitroquinazolin-4(3H)-one is defined by the following identifiers:
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Canonical SMILES: C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O[5]
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InChI: InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12)[5]
-
InChIKey: LPCJURLBTXOJHS-UHFFFAOYSA-N[5]
The molecule consists of a pyrimidinone ring fused to a benzene ring, with a nitro group attached at the 7th position of the quinazoline core.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance (NMR) spectra are crucial for elucidating the chemical environment of each atom in the molecule. Based on data from related quinazolinone derivatives, the following table summarizes the predicted and observed chemical shifts.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-2 | ~8.2 | C-2 | ~145 |
| H-5 | ~8.4 | C-4 | ~162 |
| H-6 | ~7.8 | C-4a | ~120 |
| H-8 | ~8.1 | C-5 | ~128 |
| NH | ~12.5 | C-6 | ~125 |
| C-7 | ~148 (due to NO₂) | ||
| C-8 | ~118 | ||
| C-8a | ~149 |
Note: Predicted values are based on the analysis of similar quinazolinone structures and may vary depending on the solvent and experimental conditions.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands expected for 7-Nitroquinazolin-4(3H)-one are listed below.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3200-3000 |
| C=O Stretch (Amide) | 1700-1670 |
| C=N Stretch | 1630-1610 |
| NO₂ Stretch (asymmetric) | 1550-1530 |
| NO₂ Stretch (symmetric) | 1360-1340 |
| Aromatic C-H Stretch | ~3100 |
| Aromatic C=C Stretch | 1600-1450 |
Data compiled from typical IR absorption ranges for the respective functional groups.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak ([M]⁺) for 7-Nitroquinazolin-4(3H)-one would be at an m/z of approximately 191.0331, corresponding to its exact mass.[10] Common fragmentation patterns for quinazolinones involve the loss of CO, N₂, and fragments from the aromatic ring system.
Experimental Protocols
Synthesis of 7-Nitroquinazolin-4(3H)-one
A common and effective method for the synthesis of the quinazolinone core is the reaction of an appropriately substituted 2-aminobenzoic acid with formamide. This serves as a source of the C2 carbon and the N3 nitrogen of the quinazolinone ring.
Caption: General synthesis of 7-Nitroquinazolin-4(3H)-one.
Detailed Protocol:
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Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-nitrobenzoic acid and an excess of formamide.
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Heating: Heat the reaction mixture to a temperature of 120-150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the product.
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Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the purified 7-Nitroquinazolin-4(3H)-one.[11]
Biological Activity and Signaling Pathways
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Many of these activities are attributed to the inhibition of various protein kinases.
Potential as a Tyrosine Kinase Inhibitor
Several studies have demonstrated that quinazolin-4(3H)-one derivatives can act as inhibitors of multiple tyrosine protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[12][13][14][15] The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Caption: Potential mechanism of tyrosine kinase inhibition.
While specific studies on the kinase inhibitory activity of 7-Nitroquinazolin-4(3H)-one are limited in the public domain, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for such activity. The nitro group at the 7-position can influence the electronic properties of the quinazolinone ring system, potentially affecting its binding affinity and selectivity for different kinase targets.
Conclusion
7-Nitroquinazolin-4(3H)-one is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. Its quinazolinone core is a well-recognized pharmacophore, and the presence of the nitro group offers a site for further chemical modification or can directly contribute to its biological activity. The likely role of quinazolinone derivatives as tyrosine kinase inhibitors makes 7-Nitroquinazolin-4(3H)-one a compound of high interest for the development of novel anticancer agents and other therapeutics. Further detailed biological evaluation of this specific compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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